Fibrinogen g-Chain (117-133)

Description

Overview of Fibrinogen Structure, Biosynthesis, and Functional Heterogeneity

Fibrinogen is a large, complex glycoprotein (B1211001) circulating in the blood plasma that plays a central role in hemostasis, wound healing, and inflammation. oncohemakey.com Synthesized primarily in the liver's hepatocytes, this 340-kDa molecule is a hexamer, meaning it is composed of six polypeptide chains: two Aα, two Bβ, and two γ chains. ahajournals.orgnih.gov These chains are linked by 29 disulfide bonds and are encoded by three separate genes—FGA, FGB, and FGG—located in a cluster on chromosome 4. nih.govfrontiersin.orgmp.pl The synthesis is a stepwise process where individual chains first form Aα-γ and Bβ-γ complexes, which then assemble into Aα-Bβ-γ half-molecules before the final hexameric (AαBβγ)₂ structure is formed and secreted into the bloodstream. ahajournals.orgnih.gov

The structure of the fibrinogen molecule is often described as having a central E region, containing the N-termini of all six chains, and two outer D regions, which house the C-termini of the Bβ and γ chains. nih.gov Upon injury, the enzyme thrombin cleaves small peptides (fibrinopeptides) from the Aα and Bβ chains of fibrinogen, converting it into fibrin (B1330869) monomers. ahajournals.orgunc.edu These monomers then polymerize to form a stable fibrin mesh, the essential structure of a blood clot. ahajournals.org

Fibrinogen exhibits significant functional heterogeneity, which arises from both genetic variations and post-translational modifications. mdpi.comnih.gov Genetic polymorphisms can alter the function of the fibrinogen molecule. nih.gov One notable example is the γ' variant, which results from alternative splicing of the FGG gene and has different binding properties, affecting clot structure and stability. mdpi.com Furthermore, environmental factors and conditions like inflammation can lead to non-inherited, post-translational modifications such as oxidation, which can alter fibrinogen's structure and its interaction with other molecules and cells. mdpi.comresearchgate.net This heterogeneity means that the structure and function of fibrinogen can vary significantly among individuals and in response to different physiological states. mp.plresearchgate.net

Historical Identification and Definition of the Fibrinogen γ-Chain (117-133) Peptide Sequence (NNQKIVNLKEKVAQLEA)

The specific peptide sequence Fibrinogen γ-Chain (117-133) was identified as a functionally significant region within the larger fibrinogen gamma chain through research focused on the molecular basis of cell adhesion and inflammation. Seminal work published in 1995 identified this 17-amino-acid segment, with the sequence Asn-Asn-Gln-Lys-Ile-Val-Asn-Leu-Lys-Glu-Lys-Val-Ala-Gln-Leu-Glu-Ala (NNQKIVNLKEKVAQLEA), as a novel binding site for the Intercellular Adhesion Molecule-1 (ICAM-1). frontiersin.orgwikigenes.orgsci-hub.se

This discovery was crucial because it established a direct molecular link between the coagulation system (represented by fibrinogen) and inflammatory responses mediated by ICAM-1. ICAM-1 is a key adhesion molecule expressed on the surface of endothelial cells and leukocytes, and its interaction with ligands is fundamental to the process of leukocyte-endothelium interaction, a critical step in the inflammatory cascade. frontiersin.orgpeptide.com

Researchers used synthetic peptides that mimicked this γ-chain sequence to demonstrate that this specific fragment could block the binding of fibrinogen to ICAM-1. wikigenes.org This finding pinpointed the γ-chain (117-133) region as the recognition site responsible for this interaction. researchgate.netnih.govaai.org Subsequent studies have confirmed that this peptide sequence is directly involved in mediating cellular responses, such as the adhesion of leukocytes to endothelial cells and influencing the contractility of heart muscle cells (cardiomyocytes) through its interaction with ICAM-1. researchgate.netnih.govd-nb.info The identification of this peptide has provided a valuable tool for investigating the multifaceted role of fibrinogen in both hemostasis and inflammation. peptide.com

Data Tables

Table 1: Properties of Fibrinogen γ-Chain (117-133)

| Property | Value | Source(s) |

|---|---|---|

| Sequence | Asn-Asn-Gln-Lys-Ile-Val-Asn-Leu-Lys-Glu-Lys-Val-Ala-Gln-Leu-Glu-Ala | wikigenes.org |

| One-Letter Code | NNQKIVNLKEKVAQLEA | wikigenes.org |

| CAS Number | 160927-63-9 | peptide.combiosynth.com |

| Molecular Formula | C₈₄H₁₄₇N₂₅O₂₇ | biosynth.com |

| Molecular Weight | 1939.22 g/mol | biosynth.com |

| Primary Binding Partner | Intercellular Adhesion Molecule-1 (ICAM-1) | frontiersin.orgpeptide.com |

| Key Function | Mediates leukocyte-endothelium interaction | frontiersin.orgpeptide.com |

Table 2: Polypeptide Chains of Human Fibrinogen

| Chain | Gene | Number of Residues | Molecular Weight (kDa) | Source(s) |

|---|---|---|---|---|

| Aα-chain | FGA | 610 | 67.5 | nih.govmdpi.com |

| Bβ-chain | FGB | 461 | 55 | nih.govmdpi.com |

Properties

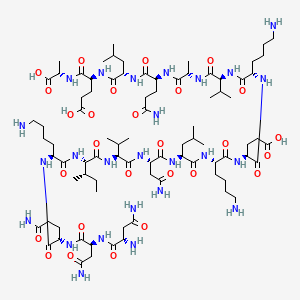

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H147N25O27/c1-13-43(10)67(109-76(127)49(22-16-19-33-87)98-72(123)51(24-28-59(90)111)101-79(130)56(37-61(92)113)103-69(120)46(88)36-60(91)112)83(134)108-66(42(8)9)82(133)106-57(38-62(93)114)80(131)105-55(35-40(4)5)77(128)99-47(20-14-17-31-85)71(122)100-53(26-30-64(117)118)73(124)97-48(21-15-18-32-86)75(126)107-65(41(6)7)81(132)94-44(11)68(119)96-50(23-27-58(89)110)74(125)104-54(34-39(2)3)78(129)102-52(25-29-63(115)116)70(121)95-45(12)84(135)136/h39-57,65-67H,13-38,85-88H2,1-12H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H2,93,114)(H,94,132)(H,95,121)(H,96,119)(H,97,124)(H,98,123)(H,99,128)(H,100,122)(H,101,130)(H,102,129)(H,103,120)(H,104,125)(H,105,131)(H,106,133)(H,107,126)(H,108,134)(H,109,127)(H,115,116)(H,117,118)(H,135,136)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,65-,66-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJCWOKDCJBQL-LQYIKSGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H147N25O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1939.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Recognition and Binding Dynamics of Fibrinogen γ Chain 117 133

Fibrinogen γ-Chain (117-133) Interaction with Intercellular Adhesion Molecule-1 (ICAM-1)

The interaction between the fibrinogen γ-chain sequence 117-133 and ICAM-1 is a key event in leukocyte-endothelium interactions. aai.orgaai.orgpeptide.com This binding can facilitate leukocyte adhesion to endothelial cells and subsequent transmigration. nih.govresearchgate.net

Specificity of the ICAM-1 Binding Site on Fibrinogen γ-Chain (117-133)

The amino acid sequence 117-133 of the fibrinogen gamma chain is recognized as the primary binding site for ICAM-1. nih.govresearchgate.netnih.gov This interaction is highly specific and has been shown to mediate a variety of cellular responses, including leukocyte adhesion and endothelial cell survival. nih.govresearchgate.net Studies using synthetic peptides corresponding to this region have confirmed its direct role in binding to ICAM-1 and mediating downstream functional effects. researchgate.netniph.go.jp For instance, a peptide with the γ-chain 117-133 sequence can induce a significant reduction in cardiomyocyte contractility, an effect that is abolished when ICAM-1 is blocked, highlighting the specificity of this binding site. niph.go.jp This specific recognition is crucial for the role of fibrinogen as a bridging molecule between leukocytes and endothelial cells. aai.orgahajournals.org

Characterization of the ICAM-1 Counter-Binding Site (Amino Acid Residues 8-22 within the First Immunoglobulin Domain)

The counter-binding site on ICAM-1 for the fibrinogen γ-chain (117-133) is located within the first immunoglobulin (Ig) domain, specifically encompassing amino acid residues 8-22. nih.govresearchgate.netniph.go.jp This region on ICAM-1 is critical for the interaction, and peptides corresponding to ICAM-1 (8-22) can competitively inhibit the binding of fibrinogen. nih.govniph.go.jp Enzyme-linked immunosorbent assays (ELISA) have demonstrated a dose-dependent and saturable binding of a biotinylated ICAM-1 (8-22) peptide to immobilized fibrinogen, confirming a specific receptor-ligand interaction. nih.gov The structural integrity of this N-terminal domain of ICAM-1 is essential for its binding functions to various ligands, including fibrinogen. pnas.org

Structural Basis for Fibrinogen γ-Chain (117-133) Ligation to ICAM-1

The structural recognition between the fibrinogen γ-chain sequence 117-133 and the N-terminal domain of ICAM-1 forms the basis for their ligation. aai.orgnih.govcapes.gov.brashpublications.org This interaction is a specific molecular recognition event that allows fibrinogen to act as a bridge, for example, between ICAM-1 on endothelial cells and integrin receptors on leukocytes. aai.orgahajournals.org The binding of the γ117-133 sequence to ICAM-1 is a lower affinity interaction compared to the binding of RGD sequences to integrins, which may allow for dynamic cell adhesion and migration processes. aai.orgnih.gov Functional studies have shown that this ligation can trigger intracellular signaling pathways, such as the phosphorylation of ERK1/2 in endothelial cells, leading to cellular responses. nih.govresearchgate.netarvojournals.org

Engagement of β2 Integrins by Fibrinogen and its γ-Chain Derivatives

Fibrinogen and its derivatives are key ligands for β2 integrins on leukocytes, such as αMβ2 (Mac-1, CD11b/CD18) and αXβ2 (p150,95, CD11c/CD18), playing a pivotal role in inflammatory responses. nih.govashpublications.orgashpublications.org This engagement facilitates leukocyte adhesion, migration, and other functions central to the immune response. nih.govnih.govaai.org

Role of Fibrin(ogen) Conformation and Cryptic Binding Site Exposure (e.g., αMβ2/CD11b/CD18, αXβ2/CD11c/CD18)

The ability of β2 integrins to bind fibrinogen is highly dependent on the conformation of the fibrinogen molecule. nih.govjci.org In its soluble, circulating form, the primary binding sites on fibrinogen for αMβ2 are cryptic or hidden. nih.govbiologists.comunito.it However, upon immobilization on a surface, such as at a site of tissue injury or on a medical implant, fibrinogen undergoes a conformational change that exposes these cryptic binding sites. nih.govunito.itnih.gov

One of the main cryptic binding sites for αMβ2 is the sequence γ377-395 (also known as P2) located in the C-terminal γ-chain domain (γC). ashpublications.orgjci.orgacs.org Studies have shown that proteolytic cleavage of the C-terminal end of the γC domain can also unmask this binding site, converting a non-inhibitory fibrinogen fragment (D100) into a fragment (D98) that effectively binds αMβ2 and inhibits cell adhesion. nih.gov This regulated exposure ensures that leukocytes, via their αMβ2 receptors, primarily interact with fibrin(ogen) that is deposited at inflammatory sites rather than with soluble plasma fibrinogen. nih.govjci.org

Both αMβ2 and αXβ2 integrins utilize their inserted (I) domains for ligand recognition. ashpublications.orgacs.orgnih.gov These I-domains are responsible for binding to various ligands, including fibrinogen. ashpublications.orgacs.orgrupress.org The interaction is also dependent on divalent cations. nih.gov While αMβ2 is considered the primary fibrinogen receptor on neutrophils and monocytes, αXβ2, which is highly expressed on macrophages and dendritic cells, also contributes to leukocyte adhesion to fibrinogen. nih.govashpublications.orgasm.org

Key β2 Integrin Binding Sites on Fibrinogen

| Binding Site Peptide | Location on Fibrinogen | Interacting Integrin(s) | Binding Characteristics |

|---|---|---|---|

| γ190-202 (P1) | γ-Chain | αMβ2 | Contributes to αMβ2-mediated cell adhesion and migration. acs.org |

| γ377-395 (P2) | γ-Chain (γC domain) | αMβ2, αXβ2 | A major, cryptic binding site exposed upon fibrinogen immobilization or proteolysis. ashpublications.orgashpublications.orgnih.govacs.org |

Involvement of Fibrin (B1330869) Polymerization and Fibrin Degradation Products (e.g., D-dimer) in Receptor Ligation

The process of fibrin polymerization and subsequent fibrinolysis generates various products that can interact with leukocyte receptors. When fibrinogen is converted to fibrin by thrombin, it polymerizes to form a clot. aai.orghytest.fi This process itself can lead to the unmasking of cryptic binding sites. nih.gov

The degradation of the fibrin clot by plasmin releases fibrin degradation products (FDPs), the most notable of which is the D-dimer. hytest.filabce.comwikipedia.orgamegroups.org D-dimer consists of two D domains from adjacent fibrinogen molecules that have been cross-linked. nih.govhytest.fi Importantly, the D-dimer fragment retains the γ-chain and, consequently, the ICAM-1 binding site (γ117-133). nih.govresearchgate.netniph.go.jp Studies have demonstrated that D-dimer can interact with ICAM-1 and elicit biological effects, such as decreasing cardiomyocyte contractility. nih.govresearchgate.netniph.go.jp

Other FDPs, like the plasmin-derived fragment D100, can also interact with β2 integrins and are potent chemoattractants for leukocytes. nih.gov The generation of these active fragments at sites of inflammation, where fibrinolysis occurs, can play a significant role in recruiting and activating leukocytes. nih.govlabce.comlabce.com

Interaction of Fibrinogen Derivatives with Cellular Receptors

| Derivative | Origin | Key Receptor(s) | Biological Relevance |

|---|---|---|---|

| Fragment D | Plasmin degradation of fibrin(ogen) | αMβ2, ICAM-1 | Contains key binding sites (γ117-133 for ICAM-1; γ377-395 for αMβ2); can be a potent chemoattractant. aai.orgnih.govnih.gov |

| D-dimer | Plasmin degradation of cross-linked fibrin | ICAM-1 | Retains the γ117-133 sequence and can bind ICAM-1, influencing cellular function. nih.govresearchgate.netniph.go.jphytest.fi |

| Fibrin Monomer | Thrombin cleavage of fibrinogen | VE-cadherin | Can upregulate ICAM-1 expression on endothelial cells. ahajournals.org |

Other Reported Receptor Interactions in the Context of Fibrinogen γ-Chain (117-133)

Interaction with Cellular Prion Protein (PrPC) on Neuronal Cells

Current scientific literature extensively documents the interaction between the full fibrinogen (Fg) protein and the cellular prion protein (PrPC) on the surface of neuronal cells. This interaction is implicated in neuroinflammatory conditions and can lead to a cascade of cellular responses, including oxidative stress and neuronal death. nih.govnih.govmdpi.com However, detailed research findings specifically isolating the binding of the Fibrinogen γ-Chain (117-133) fragment to PrPC are not available in the reviewed literature.

Studies have confirmed a strong association between fibrinogen and neuronal PrPC through methods like proximity ligation assays. nih.govresearchgate.net This interaction is shown to be part of the mechanism behind fibrinogen-induced neurodegeneration. nih.govdovepress.com When the function of PrPC on neurons is blocked, the detrimental effects of fibrinogen, such as the overexpression of interleukin-6 and the generation of reactive oxygen species, are reduced. nih.gov

While the γ-chain of fibrinogen is expressed in the brain, the specific peptide sequence 117-133 is primarily identified as the binding site for Intercellular Adhesion Molecule-1 (ICAM-1), another receptor on neuronal and other cell types. nih.govd-nb.infotandfonline.comnih.gov Research on mice with a deleted fibrinogen γ-chain suggests that while the interaction with ICAM-1 is absent, a potential interaction of fibrinogen with neurons may still occur through its other receptors, such as PrPC, implying a different binding site for PrPC. nih.gov

One study investigated the interaction from the reverse perspective, examining the binding of a prion peptide fragment (PrP(106–126)) to the entire fibrinogen molecule. frontiersin.orgresearchgate.net This research demonstrated a high-affinity interaction but does not specify the Fibrinogen γ-Chain (117-133) as the binding locus.

Cellular and Subcellular Mechanisms Influenced by Fibrinogen γ Chain 117 133

Modulation of Cellular Adhesion and Migration

The Fibrinogen γ-Chain (117-133) peptide plays a significant role in the adhesion and migration of various cell types, a cornerstone of the inflammatory process.

Regulation of Leukocyte-Endothelium Adhesion and Transmigration

A key function of the fibrinogen γ-chain sequence 117-133 is its ability to mediate the adhesion of leukocytes to endothelial cells. researchgate.netnih.govcapes.gov.brpeptide.com This interaction is facilitated by the binding of this specific fibrinogen peptide to the Intercellular Adhesion Molecule-1 (ICAM-1) present on the surface of endothelial cells. researchgate.netnih.govcapes.gov.brpeptide.com This binding event is a crucial step in the process of inflammation, as it allows leukocytes circulating in the bloodstream to attach to the vessel wall, a prerequisite for their subsequent movement into the surrounding tissue, a process known as transmigration. researchgate.netnih.gov

Research has demonstrated that a peptide mimicking the fibrinogen γ-chain sequence 117-133 can effectively block the binding of fibrinogen to ICAM-1, thereby inhibiting fibrinogen-mediated leukocyte adhesion and transendothelial migration. wikigenes.org This highlights the specificity and importance of this interaction in the inflammatory cascade. The binding of fibrinogen to ICAM-1 can act as a bridge between leukocytes and the endothelium, particularly under low shear forces in the vasculature. thieme-connect.com

Impact on Monocyte Adhesion and Activation Processes

The influence of the fibrinogen γ-chain extends to monocytes, a type of leukocyte crucial for both innate and adaptive immunity. The 117-133 sequence of the fibrinogen γ-chain enhances monocyte adhesion. capes.gov.br This interaction is also mediated through ICAM-1. d-nb.info Fibrinogen can act as a bridging molecule, facilitating the adhesion of monocytes to endothelial cells by binding to ICAM-1 on the endothelial surface. d-nb.info

Beyond simple adhesion, fibrinogen binding can trigger activation processes within monocytes. Ligation of fibrinogen to its receptors on monocytes can lead to a variety of cellular responses, including changes in cell movement and the production of inflammatory mediators. nih.gov While the broader fibrinogen molecule engages with multiple receptors on leukocytes, including the β2 integrin αMβ2 (Mac-1), the specific interaction of the γ-chain 117-133 sequence with ICAM-1 is a key contributor to monocyte adhesion. nih.govaai.orgashpublications.org

Table 1: Cellular Adhesion and Migration Influenced by Fibrinogen γ-Chain (117-133)

| Process | Interacting Molecules | Cell Types Involved | Outcome | References |

|---|---|---|---|---|

| Leukocyte-Endothelium Adhesion | Fibrinogen γ-Chain (117-133) & ICAM-1 | Leukocytes, Endothelial Cells | Promotes leukocyte attachment to the vascular endothelium. | researchgate.netnih.govcapes.gov.brpeptide.comthieme-connect.com |

| Leukocyte Transmigration | Fibrinogen γ-Chain (117-133) & ICAM-1 | Leukocytes, Endothelial Cells | Facilitates the movement of leukocytes across the endothelial barrier into tissues. | researchgate.netnih.govwikigenes.org |

| Monocyte Adhesion | Fibrinogen γ-Chain (117-133) & ICAM-1 | Monocytes, Endothelial Cells | Enhances the adhesion of monocytes to the endothelium. | capes.gov.brd-nb.info |

| Monocyte Activation | Fibrinogen (broader molecule, including γ-chain) & various receptors | Monocytes | Triggers intracellular signaling pathways leading to inflammatory responses. | nih.gov |

Signal Transduction Pathways Activated by Fibrinogen γ-Chain (117-133) Ligation

The binding of the fibrinogen γ-chain 117-133 peptide to its cellular receptors initiates a cascade of intracellular signaling events, profoundly impacting cellular function.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation Cascades in Endothelial Cells and Cardiomyocytes

The ligation of fibrinogen to ICAM-1, mediated by the γ-chain 117-133 sequence, triggers the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) in both endothelial cells and cardiomyocytes. researchgate.netnih.gov In endothelial cells, this fibrinogen-ICAM-1 interaction leads to a cytoskeleton-dependent phosphorylation of ERK1/2. researchgate.netnih.gov This signaling event is a component of the cellular response that promotes endothelial cell survival. researchgate.net

In cardiomyocytes, the binding of the fibrinogen γ-chain 117-133 to ICAM-1 also induces ERK1/2 phosphorylation. researchgate.net This signaling cascade is implicated in the alteration of cardiomyocyte contractile function. researchgate.netnih.gov Studies have shown that this interaction can lead to a decrease in cardiomyocyte contractility. researchgate.netnih.gov

Focal Adhesion Kinase (FAK) Signaling Modulation in Cardiomyocytes

In cardiomyocytes, the interaction between fibrinogen and ICAM-1, facilitated by the γ-chain 117-133 peptide, influences the signaling of Focal Adhesion Kinase (FAK). researchgate.net FAK is a crucial protein in focal adhesions, which are multiprotein complexes that connect the cell's cytoskeleton to the extracellular matrix and are vital for mechanotransduction. semanticscholar.org The ligation of ICAM-1 on cardiomyocytes by leukocytes has been previously shown to reduce contractility through FAK phosphorylation. researchgate.net The binding of the fibrinogen γ-chain peptide to ICAM-1 can similarly lead to alterations in cardiomyocyte contractile function, suggesting a modulation of FAK signaling pathways. researchgate.netnih.gov FAK plays a pivotal role in cardiomyogenesis and in mediating cardiac growth and survival signals in response to mechanical stimuli. semanticscholar.org

Nuclear Factor-κB (NF-κB) Mediated Transcription in Leukocytes

Fibrinogen engagement with leukocytes is a potent activator of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govashpublications.org NF-κB is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. mdpi.com While the broader fibrinogen molecule interacts with various leukocyte receptors to initiate this response, the specific contribution of the γ-chain 117-133 interaction with ICAM-1 on certain leukocytes can be a component of this activation. nih.govashpublications.org In mononuclear phagocytes, fibrinogen has been shown to activate NF-κB transcription factors. thieme-connect.comnih.gov This activation can lead to the production of chemokines and cytokines, further amplifying the inflammatory response. nih.gov In vitro studies have demonstrated that fibrinogen interaction with neurons can also induce the expression of NF-κBp65. mdpi.com

Table 2: Signal Transduction Pathways Activated by Fibrinogen γ-Chain (117-133) Ligation

| Pathway | Key Molecules | Cell Types | Downstream Effects | References |

|---|---|---|---|---|

| ERK1/2 Phosphorylation | Fibrinogen γ-Chain (117-133), ICAM-1, ERK1/2 | Endothelial Cells, Cardiomyocytes | Promotion of endothelial cell survival, alteration of cardiomyocyte contractility. | researchgate.netnih.gov |

| FAK Signaling | Fibrinogen γ-Chain (117-133), ICAM-1, FAK | Cardiomyocytes | Modulation of cardiomyocyte contractile function. | researchgate.netnih.govsemanticscholar.org |

| NF-κB Transcription | Fibrinogen (broader molecule), NF-κB | Leukocytes (Mononuclear Phagocytes), Neurons | Upregulation of pro-inflammatory gene expression, production of cytokines and chemokines. | thieme-connect.comnih.govashpublications.orgmdpi.com |

SHP-2 Association and Downstream Activation of Akt and Repression of JNK/p38 in Carcinoma Cells

While direct evidence detailing the association of Fibrinogen γ-Chain (117-133) with SHP-2 and the subsequent downstream signaling events in carcinoma cells is not extensively documented in the provided search results, the broader context of fibrinogen's role in cell signaling provides a framework for these potential interactions. Fibrinogen is known to engage with various cell surface receptors, triggering intracellular signaling cascades that can influence cell survival, proliferation, and migration.

The activation of the PI3K/Akt pathway is a common downstream effect of receptor tyrosine kinase and integrin signaling, both of which can be modulated by fibrinogen. Akt is a crucial regulator of cell survival and proliferation. Conversely, the JNK/p38 MAPK pathways are often associated with cellular stress and apoptosis. The repression of these pathways would be consistent with a pro-survival signal.

Further research is necessary to specifically elucidate the role of the Fibrinogen γ-Chain (117-133) fragment in modulating the SHP-2, Akt, and JNK/p38 pathways in the context of carcinoma cells.

Specific Cellular Functional Outcomes

Depression of Cardiomyocyte Contractility via ICAM-1 Binding

The Fibrinogen γ-Chain (117-133) has been identified as a key player in the depression of cardiomyocyte contractility through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). nih.govresearchgate.net During inflammatory conditions, cardiomyocytes can express ICAM-1. nih.gov The γ-chain peptide 117-133 of fibrinogen binds to ICAM-1 on these cells, leading to a significant decrease in their contractile function, as measured by fractional shortening. nih.govresearchgate.netniph.go.jp This interaction has been demonstrated in isolated rat cardiomyocytes and is supported by in vivo observations where systemic inflammation leads to increased intracardiac ICAM-1 and perivascular fibrinogen deposition, associated with reduced cardiac contractility. nih.gov

The specificity of this interaction is highlighted by experiments where blocking ICAM-1 with an antibody or competing with an ICAM-1 peptide (amino acids 8-22) prevents the fibrinogen-induced reduction in contractility. nih.gov Notably, D-dimer, a fibrin (B1330869) degradation product that contains the γ-chain 117-133 sequence, also exhibits the ability to decrease cardiomyocyte contractility, indicating that this functional site remains active even after fibrin polymerization and degradation. nih.govniph.go.jp

| Molecule | Binding Partner | Cellular Effect | Supporting Evidence |

| Fibrinogen γ-Chain (117-133) | ICAM-1 | Decreased cardiomyocyte contractility | In vitro studies with isolated cardiomyocytes, in vivo inflammation models nih.govresearchgate.netniph.go.jp |

| D-dimer | ICAM-1 | Decreased cardiomyocyte contractility | In vitro studies with isolated cardiomyocytes nih.govniph.go.jp |

| ICAM-1 blocking antibody | ICAM-1 | Prevents fibrinogen-induced contractility depression | In vitro studies with isolated cardiomyocytes nih.gov |

Regulation of Endothelial Cell Permeability and Tight Junction Integrity

The Fibrinogen γ-Chain (117-133) peptide is implicated in the regulation of endothelial cell permeability and the integrity of tight junctions. nih.govnsf.gov Fibrinogen, through its γ-chain, can bind to ICAM-1 on endothelial cells. nih.govnih.gov This interaction can trigger signaling pathways that lead to an increase in endothelial layer permeability. nih.govnih.gov

Studies have shown that elevated levels of fibrinogen can compromise the integrity of the endothelial barrier by downregulating tight junction proteins such as occludin, ZO-1, and ZO-2. nih.gov This effect is mediated through the MEK/ERK signaling pathway. nih.gov The increased permeability allows for the leakage of plasma components, including fibrinogen itself, into the surrounding tissues, which is a characteristic feature of inflammatory conditions and various cardiovascular diseases. nih.govnih.gov The γ-chain peptide 117-133 has been specifically identified as a mediator of leukocyte-endothelium interaction, a process intrinsically linked to changes in endothelial permeability. peptide.comfrontiersin.orgresearchgate.net

| Effector | Target | Mechanism | Outcome |

| Fibrinogen (via γ-Chain 117-133) | Endothelial ICAM-1 | Activation of MEK/ERK signaling | Increased endothelial permeability, downregulation of occludin, ZO-1, ZO-2 nih.gov |

| Fibrinogen | Endothelial Layer | Increased formation of F-actin | Increased leakage of albumin nih.gov |

Alteration of Leukocyte Effector Functions (e.g., Phagocytosis, Cytokine/Chemokine Production, Degranulation)

Fibrinogen and its fragments can significantly alter a wide range of leukocyte effector functions. nih.gov The interaction of fibrinogen with leukocytes, often mediated by integrin receptors like Mac-1 (αMβ2), can influence processes such as phagocytosis, the production of cytokines and chemokines, and degranulation. nih.govnih.govscholaris.ca While the specific contribution of the γ-chain 117-133 peptide to all these functions is an area of ongoing research, its role in mediating leukocyte-endothelium adhesion via ICAM-1 is well-established, a critical first step for many subsequent leukocyte activities at sites of inflammation. peptide.comfrontiersin.orgresearchgate.net

Fibrin(ogen) deposited in tissues acts as a provisional matrix that can modulate immune cell behavior. nih.govresearchgate.net For instance, the engagement of fibrin with leukocyte receptors can trigger the release of inflammatory mediators. nih.gov Neutrophils, a key component of the innate immune system, are known to produce a variety of pro- and anti-inflammatory cytokines upon stimulation. mdpi.com Fibrinogen can also influence the respiratory burst and the release of neutrophil extracellular traps (NETs). mdpi.com The activation of microglia, the resident immune cells of the central nervous system, by fibrin has been shown to enhance their phagocytic activity. frontiersin.org

| Leukocyte Function | Influence of Fibrin(ogen) | Mediating Receptors |

| Adhesion & Migration | Facilitates adhesion to endothelium and transmigration | ICAM-1, Integrins (e.g., Mac-1) peptide.comnih.gov |

| Phagocytosis | Can be enhanced | Integrins (e.g., CD11b/CD18) frontiersin.org |

| Cytokine/Chemokine Production | Modulates production of various inflammatory mediators | Integrins, Toll-like receptors nih.govmdpi.com |

| Degranulation | Can be induced | Integrins nih.gov |

Contribution to Astrocyte and Neuron Fibrinogen Expression and Responses

Recent evidence suggests that astrocytes and neurons themselves are capable of expressing fibrinogen chains, including the γ-chain. frontiersin.org This finding challenges the traditional view that fibrinogen in the central nervous system (CNS) is solely derived from the blood following a breach of the blood-brain barrier (BBB). frontiersin.org The expression of fibrinogen chains by these neural cells is shown to be differentially regulated by pro-inflammatory stimuli such as TNF-α, nitric oxide (NO), and ATP. frontiersin.org

Extravasated fibrinogen that enters the brain parenchyma can interact with astrocytes and neurons. nih.govmdpi.comresearchgate.net Fibrinogen has been shown to bind to astrocytes and neurons, in part through ICAM-1, which can be expressed on these cells. mdpi.com This interaction can trigger inflammatory responses, such as the activation of astrocytes and the overexpression of the pro-inflammatory transcription factor NF-κB in neurons. nih.govmdpi.comresearchgate.net In traumatic brain injury models, a reduction in circulating fibrinogen levels was associated with less astrocyte activation and lower neuronal NF-κB expression, suggesting a direct role for fibrinogen in mediating these responses. mdpi.comresearchgate.net

| Cell Type | Fibrinogen-Related Activity | Stimuli/Interactions | Outcome |

| Astrocytes | Expression of fibrinogen chains | Pro-inflammatory stimuli (TNF-α, NO, ATP) frontiersin.org | Potential for endogenous fibrinogen production in the CNS |

| Astrocytes | Activation | Binding of extravasated fibrinogen | Release of inflammatory mediators, reactive astrogliosis nih.govfrontiersin.org |

| Neurons | Expression of fibrinogen chains | Pro-inflammatory stimuli (TNF-α, NO, ATP) frontiersin.org | Potential for endogenous fibrinogen production in the CNS |

| Neurons | Overexpression of NF-κB | Binding of extravasated fibrinogen | Pro-inflammatory signaling, potential for neuronal damage mdpi.comresearchgate.net |

Impact on Neurodegeneration and Demyelination Pathways

Fibrinogen and its degradation product, fibrin, are increasingly recognized as key contributors to neurodegenerative and demyelinating processes. frontiersin.orgnih.gov Following BBB disruption, fibrinogen enters the CNS and is converted to fibrin, which can persist and trigger chronic inflammation. nih.gov Fibrin deposition is associated with the activation of microglia, the primary immune cells of the CNS. frontiersin.orgnih.gov This activation, mediated through the binding of fibrin to the integrin receptor CD11b/CD18 on microglia, leads to the production of reactive oxygen species (ROS) and other inflammatory molecules that can cause demyelination and axonal damage. frontiersin.orgnih.gov

The interaction between fibrin and microglia promotes a pro-inflammatory M1-like phenotype and enhances their phagocytic capabilities. frontiersin.org Animal models of multiple sclerosis have demonstrated that inhibiting the interaction between fibrin and CD11b/CD18 can reduce microglial activation, demyelination, and axonal injury. frontiersin.org Furthermore, fibrinogen itself can inhibit the remyelination process by affecting oligodendrocyte progenitor cells. nih.gov In the context of neurodegenerative diseases like Alzheimer's, fibrinogen has been found to co-localize with areas of synaptic dysfunction, and reducing its levels has been shown to improve synaptic function and decrease neuronal death in mouse models. frontiersin.org

| Pathological Process | Role of Fibrin(ogen) | Cellular Mechanisms |

| Neuroinflammation | Triggers and sustains inflammatory responses | Activation of microglia and astrocytes frontiersin.orgnih.gov |

| Demyelination | Promotes the breakdown of myelin sheaths | Microglial activation and release of cytotoxic factors; inhibition of remyelination frontiersin.orgnih.gov |

| Axonal Damage | Contributes to neuronal injury | Oxidative stress and inflammatory damage secondary to microglial activation frontiersin.orgnih.gov |

| Neurodegeneration | Associated with neuronal death and synaptic dysfunction | Chronic inflammation, direct effects on neuronal viability frontiersin.org |

Role in Preclinical Models of Pathophysiology

Inflammatory Processes and Immune Regulation

Mechanisms of Fibrinogen-Dependent Inflammation Mediated by γ-Chain (117-133)

The γ-chain (117-133) sequence of fibrinogen is a key player in mediating inflammatory responses primarily through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). d-nb.infonih.govnih.govniph.go.jp This binding facilitates the adhesion and transmigration of leukocytes across the endothelial barrier, a critical step in the inflammatory cascade. d-nb.infonih.govportico.org The peptide FX06, which is derived from a different part of the fibrinogen molecule (Bβ15-42), acts as a competitive inhibitor of the binding of fibrin (B1330869) E1 fragments to vascular endothelial (VE)-cadherin. portico.orgdrugbank.comnih.gov This inhibition effectively blocks the movement of inflammatory leukocytes through the endothelial lining and curtails the subsequent release of tissue-damaging substances. portico.orgdrugbank.com

In addition to its role in leukocyte trafficking, the fibrinogen γ-chain (117-133) has been shown to directly impact cellular function in inflammatory contexts. For instance, it can decrease cardiomyocyte contractility by binding to ICAM-1 expressed on these cells during systemic inflammation. d-nb.infonih.gov This interaction highlights a direct link between the coagulation system and myocardial dysfunction in inflammatory states. nih.gov Furthermore, the interaction between fibrinogen and ICAM-1 can trigger intracellular signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase-1/2 (ERK1/2) in endothelial cells, which is dependent on the cytoskeleton. researchgate.net

It is important to note that the conversion of soluble fibrinogen to insoluble fibrin can expose cryptic binding sites, further amplifying the inflammatory response. therinibio.comnih.gov For example, the γ377–395 epitope, exposed upon fibrin formation, is a binding site for the CD11b/CD18 integrin receptor on microglia and macrophages, leading to their activation. therinibio.comnih.gov While distinct from the 117-133 sequence, this illustrates the multifaceted role of the fibrinogen gamma chain in inflammation.

Contribution to Systemic and Organ-Specific Inflammatory Responses in Experimental Models

Preclinical studies utilizing various animal models have demonstrated the significant contribution of the fibrinogen γ-chain and related peptides to both systemic and organ-specific inflammation. These models are crucial for understanding the pathophysiological processes and for evaluating potential therapeutic interventions. nih.gov

The peptide FX06 has shown considerable therapeutic potential in animal models of vascular leakage and systemic inflammation. nih.govonderzoekmetmensen.nl It has been tested in diverse models of shock, including septic, hemorrhagic, and hypovolemic shock, demonstrating its broad anti-inflammatory and anti-edema effects. nih.govonderzoekmetmensen.nl In the context of organ-specific inflammation, FX06 has been extensively studied in models of myocardial ischemia and reperfusion injury in rats, mice, and pigs. portico.orgnih.govonderzoekmetmensen.nl Intravenous administration of FX06 at the time of reperfusion has been shown to reduce infarct size by over 40%, an effect comparable to ischemic preconditioning. portico.orgnih.govonderzoekmetmensen.nl

In models of systemic inflammation induced by endotoxin (B1171834) (lipopolysaccharide), there is a marked increase in intracardiac ICAM-1 and perivascular fibrinogen deposition, which is associated with decreased cardiac contractile function. nih.govresearchgate.net Studies using synthetic peptides have confirmed that the 117-133 sequence of the fibrinogen gamma chain is responsible for the observed decrease in cardiomyocyte contractility by interacting with ICAM-1. d-nb.infonih.govniph.go.jp

The table below summarizes some of the key experimental models used to study the role of fibrinogen-related peptides in inflammation.

| Experimental Model | Species | Key Findings Related to Fibrinogen/FX06 | Reference |

| Myocardial Ischemia/Reperfusion | Rat, Mouse, Pig | FX06 reduces infarct size and has anti-inflammatory effects. | portico.orgnih.govonderzoekmetmensen.nl |

| Systemic Inflammation (Endotoxin-induced) | Rat | Increased intracardiac ICAM-1 and fibrinogen deposition; γ-chain (117-133) decreases cardiomyocyte contractility. | nih.govresearchgate.net |

| Various Shock Models (Septic, Hemorrhagic) | Animal Models | FX06 demonstrates therapeutic potential by reducing vascular leakage and inflammation. | nih.govonderzoekmetmensen.nl |

| Collagen-Induced Arthritis | Rodent | A model for studying systemic inflammation leading to localized joint inflammation. | kuleuven.be |

| Carrageenan-Induced Paw Edema | Rodent | A standard model for evaluating acute inflammation. | creative-biolabs.com |

Central Nervous System Pathologies

Involvement in Traumatic Brain Injury (TBI) Pathophysiology and Outcome in Animal Models

Following a traumatic brain injury (TBI), the blood-brain barrier (BBB) is often compromised, leading to the extravasation of blood components, including fibrinogen, into the brain parenchyma. nih.govtherinibio.com This deposition of fibrinogen is not merely a marker of injury but an active contributor to the ensuing pathophysiology. nih.govmdpi.com Preclinical TBI models, such as the controlled cortical impact (CCI) and fluid percussion injury (FPI) models, are invaluable for dissecting these mechanisms. nih.govnih.gov

In a mouse model of mild-to-moderate TBI, an increase in blood fibrinogen levels and cerebrovascular permeability was observed, leading to increased fibrinogen deposition at the vasculo-astrocyte interface and associated neuronal degeneration. nih.gov Genetic or therapeutic depletion of fibrinogen in animal models of TBI has been shown to ameliorate disease severity and improve outcomes. nih.gov For instance, heterozygous fibrinogen gamma-chain knockout mice, which have lower blood fibrinogen levels, show altered responses to TBI. mdpi.com

The conversion of fibrinogen to fibrin at the site of injury is a critical step that exacerbates neuroinflammation. nsf.gov Fibrin, through its interaction with the microglial receptor CD11b/CD18, triggers the production of reactive oxygen species (ROS), leading to oxidative damage and neuronal injury. nih.govnsf.gov

Modulation of Neuroinflammation and Blood-Brain Barrier (BBB) Permeability in Experimental Settings

The fibrinogen γ-chain (117-133) and other fibrinogen-derived peptides play a direct role in modulating neuroinflammation and BBB permeability. The interaction between the γ-chain (117-133) sequence and ICAM-1 is a key mechanism in this process. nih.govnsf.gov This interaction can influence endothelial cell tight junctions, contributing to increased BBB permeability. nsf.gov Studies suggest that fibrinogen itself, and not just its degradation product fibrin, is involved in this permeability increase. nsf.gov

In experimental settings, soluble fibrinogen has been shown to disrupt the integrity of cultured brain endothelial cell layers. nih.gov Chronically elevated levels of fibrinogen in mice resulted in increased cerebrovascular permeability to proteins and deposition of fibrinogen in the extravascular space. nih.gov

Conversely, the peptide FX06, by stabilizing endothelial cell junctions, has the potential to reduce vascular leakage and thus mitigate the influx of inflammatory mediators and blood components into the CNS. nsf.govf4-pharma.com While not directly targeting the γ-chain (117-133) interaction, its effect on endothelial integrity is highly relevant to controlling neuroinflammation post-injury.

Influence on Glial Cell Activation and Neurite Outgrowth in Experimental Systems

Fibrinogen that has crossed the BBB has profound effects on glial cells, including astrocytes and microglia, and on neuronal processes. Fibrinogen can induce astrogliosis, characterized by an increase in glial fibrillary acidic protein (GFAP) and the deposition of inhibitory molecules like neurocan (B1175180). nih.govjneurosci.org

Specifically, fibrinogen can trigger astrocyte scar formation by promoting the availability of active transforming growth factor-β (TGF-β). jneurosci.org Conditioned medium from astrocytes treated with fibrinogen has been shown to inhibit neurite outgrowth in cultured cortical neurons. nih.govjneurosci.org This inhibitory effect is mediated, at least in part, by the TGF-β receptor pathway. nih.govjneurosci.org

Fibrinogen also activates microglia, primarily through the interaction of fibrin with the CD11b/CD18 integrin receptor, leading to a pro-inflammatory M1-like phenotype. nsf.gov This activation results in the release of inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment that is detrimental to neuronal survival and regeneration. nih.govnsf.gov While the alignment of glial cells can provide directional cues for neurite outgrowth, the inflammatory activation of these cells by fibrinogen can override these supportive functions. nih.govuliege.be

The table below summarizes the effects of fibrinogen on CNS cells in experimental systems.

| Cell Type | Effect of Fibrinogen/Fibrin | Mediating Receptors/Pathways | Functional Consequence | Reference |

| Astrocytes | Induces astrogliosis and scar formation; increases neurocan deposition. | TGF-β receptor pathway. | Inhibition of neurite outgrowth. | nih.govjneurosci.org |

| Microglia | Activation to a pro-inflammatory M1-like phenotype. | CD11b/CD18 integrin receptor. | Release of inflammatory cytokines and reactive oxygen species; neurotoxicity. | nsf.gov |

| Endothelial Cells | Increased permeability. | ICAM-1. | Disruption of the blood-brain barrier. | nih.govnsf.gov |

| Neurons | Inhibition of neurite outgrowth (indirectly via astrocytes). | - | Impaired regeneration. | nih.govjneurosci.org |

Cardiovascular Dysfunction in Inflammatory Contexts (Preclinical)

In preclinical settings, systemic inflammation is associated with significant cardiovascular complications, including myocardial dysfunction. Research has pinpointed the interaction between fibrinogen and Intercellular Adhesion Molecule-1 (ICAM-1) on cardiomyocytes as a key mechanism in this process.

Myocardial Contractile Impairment in Experimental Inflammation Models

Studies have demonstrated that the Fibrinogen γ-Chain (117-133) peptide is the active site responsible for mediating a decrease in cardiomyocyte contractility. nih.govniph.go.jp In experimental models designed to mimic systemic inflammation, such as the administration of endotoxin to rats, a significant increase in intracardiac ICAM-1 expression and perivascular fibrinogen deposition in the myocardium is observed. niph.go.jpresearchgate.net This environment fosters the interaction between fibrinogen and ICAM-1 on the surface of cardiomyocytes. researchgate.net

The binding of the γ-chain peptide 117-133 to ICAM-1 directly leads to a reduction in the contractile function of heart muscle cells. nih.govresearchgate.net This was functionally measured as a decrease in the fractional shortening of isolated rat cardiomyocytes when incubated with fibrinogen. researchgate.net The specificity of this interaction was confirmed using synthetic peptides; the peptide corresponding to residues 117-133 of the fibrinogen gamma chain caused significant contractile dysfunction, while a scrambled version of the peptide had no effect. niph.go.jp Furthermore, blocking ICAM-1 with a specific antibody prevented the fibrinogen-induced decrease in contractility, solidifying the essential role of this specific molecular interaction. researchgate.net Even D-dimer, a fibrin degradation product that contains the crosslinked γ-chain, retains the ability to bind ICAM-1 and decrease cardiomyocyte contractility. nih.govniph.go.jpresearchgate.net

Table 1: Research Findings on Myocardial Contractile Impairment

| Experimental Model | Key Observation | Functional Outcome | Source |

|---|---|---|---|

| Endotoxin injection in rats (in vivo) | Increased intracardiac ICAM-1 and perivascular fibrinogen. | Profoundly decreased cardiac contractile function. | researchgate.net |

| Isolated rat cardiomyocytes + TNF-alpha | Colocalization of ICAM-1 and fibrinogen on cardiomyocytes. | Demonstrates direct interaction at the cellular level. | researchgate.net |

| Isolated rat cardiomyocytes + Fibrinogen | Binding of fibrinogen to cardiomyocyte ICAM-1. | Decreased fractional shortening (impaired contractility). | researchgate.net |

| Isolated rat cardiomyocytes + Fibrinogen γ-Chain (117-133) peptide | The peptide is the active site binding to ICAM-1. | Significant reduction in fractional shortening. | niph.go.jp |

| Isolated rat cardiomyocytes + D-dimer | D-dimer retains the active γ-chain site. | Significant reduction in contractility. | niph.go.jp |

Cancer Biology (Preclinical)

The interaction between the fibrinogen gamma chain and ICAM-1 extends into oncology, where it has been identified as a pro-survival mechanism for certain cancer cells. This is particularly evident in preclinical studies of non-small cell lung cancer.

Anti-Apoptotic Signaling in Malignant Cells via FGG-ICAM-1 Interaction (e.g., Non-Small Cell Lung Cancer)

In non-small cell lung cancer (NSCLC), ICAM-1 is frequently overexpressed and its presence is linked to a poor prognosis. d-nb.infonih.gov Recent research has uncovered that the survival of NSCLC cells depends on an anti-apoptotic signal initiated by the binding of the fibrinogen γ-chain (FGG) to ICAM-1. d-nb.infonih.gov This interaction is not required for the survival of normal human bronchial epithelial cells. d-nb.info

The ligation of FGG to ICAM-1 on the surface of NSCLC cells triggers a specific intracellular signaling cascade. d-nb.infosigmaaldrich.com This includes preserving the tyrosine phosphorylation of the ICAM-1 cytoplasmic domain and its association with the protein tyrosine phosphatase SHP-2. d-nb.infonih.gov Downstream, this promotes the activation of pro-survival pathways involving Akt and ERK1/2, while simultaneously suppressing the activation of pro-apoptotic pathways involving JNK and p38. d-nb.infonih.govsigmaaldrich.com

Disrupting this FGG-ICAM-1 interaction has been shown to induce cancer cell death. d-nb.info In preclinical xenograft mouse models, abolishing the interaction—either by knocking down ICAM-1 or FGG, or by expressing a mutant form of ICAM-1 that cannot bind FGG—leads to the activation of the caspase-9/3 apoptotic pathway and significantly inhibits tumor growth. d-nb.inforesearchgate.net The development of a monoclonal antibody that specifically blocks the FGG binding motif on ICAM-1 effectively suppresses NSCLC cell survival in vitro and tumor growth in vivo, highlighting this axis as a potential target for cancer therapy. d-nb.infonih.gov

Table 2: Research Findings on Anti-Apoptotic Signaling in NSCLC

| Experimental System | Intervention | Key Signaling Effect | Outcome | Source |

|---|---|---|---|---|

| NSCLC cell lines (A549, H1650) | FGG-ICAM-1 Ligation | Promotes Akt and ERK1/2 activation; Suppresses JNK and p38 activation. | Cell survival (anti-apoptotic). | d-nb.infonih.gov |

| NSCLC cell lines (A549, H1650) | Abolishing FGG-ICAM-1 interaction (e.g., ICAM-1 knockdown). | Activation of caspase-9/3 pathway. | Induces cell apoptosis. | d-nb.inforesearchgate.net |

| Mouse xenograft model (A549 cells) | Disrupting FGG-ICAM-1 interaction (shRNA, mutant ICAM-1). | Activation of caspase-9/3 in tumor tissues. | Significant inhibition of tumor growth. | researchgate.net |

| NSCLC cells (in vitro) and mouse xenograft model (in vivo) | Monoclonal antibody blocking FGG-ICAM-1 binding. | Blocks the anti-apoptotic signal. | Suppresses NSCLC cell survival and tumor growth. | nih.gov |

Advanced Research Methodologies for Fibrinogen γ Chain 117 133 Studies

In Vitro Systems for Investigating Fibrinogen γ-Chain (117-133) Activity

In vitro systems are indispensable for dissecting the molecular mechanisms of Fibrinogen γ-Chain (117-133) activity. These controlled laboratory environments allow for detailed analysis of cellular and molecular interactions.

Utilization of Primary Cell Cultures and Immortalized Cell Lines

A variety of primary and immortalized cell lines are utilized to study the effects of the Fibrinogen γ-Chain (117-133) peptide. These cellular models provide insights into the peptide's role in diverse biological contexts.

Endothelial Cells: Studies have used human saphenous vein endothelial cells (HSVEC) and human umbilical vein endothelial cells (HUVECs) to investigate the peptide's role in leukocyte-endothelium interactions. nih.govnih.govreprocell.com The peptide mediates leukocyte adhesion to the endothelium through an ICAM-1-dependent pathway. plos.org Immortalized murine microvascular endothelial cells (CI-muMEC) and brain endothelial cells (bEnd.3) are also used to model the blood-brain barrier and study endothelial cell biology. inscreenex.debiorxiv.org

Cardiomyocytes: Research on isolated rat cardiomyocytes has revealed that the Fibrinogen γ-Chain (117-133) can decrease cardiomyocyte contractility. researchgate.netnih.gov This effect is mediated through the peptide's interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on the cardiomyocyte surface. researchgate.netnih.gov

Monocytes: Monocytic cell lines, such as THP-1 and U937, are employed to study the peptide's influence on inflammatory responses. scispace.com For instance, the peptide can induce the aggregation of these cells. scispace.com

Astrocytes and Neurons: Primary astrocytes and neurons, as well as immortalized cell lines, are used to investigate the peptide's role in the central nervous system. nih.govfrontiersin.org Studies have shown that fibrinogen can interact with ICAM-1 on astrocytes and neurons, and that these cells can express fibrinogen chains themselves. nih.govfrontiersin.org

Cancer Cell Lines: The role of the Fibrinogen γ-Chain (117-133) in cancer is explored using various cancer cell lines. In non-small cell lung cancer (NSCLC) cells like A549 and H1650, the interaction between the fibrinogen γ chain and ICAM-1 has been shown to be crucial for cell survival and protection from apoptosis. d-nb.info Colon cancer cell lines such as CaCo-2 have been used to show that treatments affecting cell adhesion can modulate the expression of fibrinogen chains. plos.org

Table 1: Cell Lines Used in Fibrinogen γ-Chain (117-133) Research

| Cell Type | Specific Cell Line(s) | Research Focus | Key Findings |

|---|---|---|---|

| Endothelial Cells | HSVEC, HUVEC, CI-muMEC, bEnd.3 | Leukocyte-endothelium interaction, blood-brain barrier | Mediates leukocyte adhesion via ICAM-1. nih.govnih.govplos.org |

| Cardiomyocytes | Isolated rat cardiomyocytes | Cardiac contractility | Decreases contractility through ICAM-1 interaction. researchgate.netnih.gov |

| Monocytes | THP-1, U937 | Inflammatory response | Induces cell aggregation. scispace.com |

| Astrocytes/Neurons | Primary and immortalized lines | Central nervous system interactions | Interacts with ICAM-1; cells can express fibrinogen chains. nih.govfrontiersin.org |

| Cancer Cells | A549, H1650 (NSCLC), CaCo-2 (Colon) | Cancer cell survival and adhesion | Promotes survival in NSCLC via ICAM-1; expression is modulated by adhesion-affecting treatments in colon cancer. d-nb.infoplos.org |

Application of Synthetic Peptides for Structure-Function Characterization

Synthetic peptides are crucial tools for delineating the structure-function relationships of the Fibrinogen γ-Chain (117-133). By creating specific peptide sequences, researchers can pinpoint the active sites and control for non-specific effects.

The peptide corresponding to the Fibrinogen γ-Chain sequence 117-133, often referred to as γ3, is synthesized for use in various functional assays. biosyn.comnsf.gov To ensure that the observed effects are specific to the γ-Chain (117-133) sequence, a scrambled peptide with the same amino acid composition but a random sequence is often used as a negative control. jci.orgnih.gov Studies have demonstrated that the synthetic γ-Chain (117-133) peptide can replicate the biological activity of the full-length fibrinogen molecule in certain contexts, such as decreasing cardiomyocyte contractility, while the scrambled control peptide has no effect. researchgate.net This approach confirms that the biological activity is dependent on the specific amino acid sequence of the 117-133 region.

Biophysical Techniques for Binding Affinity Determination

Determining the binding affinity of the Fibrinogen γ-Chain (117-133) to its receptors is fundamental to understanding its biological function. Radioligand binding assays are a key biophysical technique used for this purpose.

These assays involve labeling the synthetic peptide with a radioisotope. perceptive.com The radiolabeled peptide is then incubated with cells or purified receptors, and the amount of bound radioactivity is measured to determine binding parameters such as the dissociation constant (Kd), which reflects the affinity of the peptide for its receptor. perceptive.com Competition binding assays can also be performed to determine the relative affinity of unlabeled compounds. perceptive.com While specific radioligand binding data for the Fibrinogen γ-Chain (117-133) peptide itself is not detailed in the provided search results, the methodology is a standard and powerful tool for characterizing such interactions. perceptive.comnih.gov For instance, labeled fibrinogen fragment D has been shown to bind to human saphenous vein endothelial cells with a Kd of 6.5 μM. nih.gov

Cell-Based Functional Assays

A range of cell-based functional assays are employed to characterize the physiological consequences of Fibrinogen γ-Chain (117-133) binding to its cellular receptors.

Adhesion Assays: These assays measure the ability of cells to attach to a substrate coated with the peptide or the ability of the peptide to inhibit cell adhesion to a fibrinogen-coated surface. For example, the peptide has been shown to mediate leukocyte adhesion to endothelial cells. nih.govplos.org It can also stimulate the binding of monocytic THP-1 cells to fibrinogen. scispace.com

Contractility Measurements: In studies with cardiomyocytes, the effect of the peptide on cell contractility is measured. The Fibrinogen γ-Chain (117-133) peptide has been shown to significantly reduce the fractional shortening of isolated rat cardiomyocytes, indicating a decrease in contractility. researchgate.netnih.gov

Gene Expression Analysis: To understand the downstream effects of peptide binding, changes in gene expression can be analyzed. For example, fibrinogen has been shown to up-regulate the expression of monocyte chemoattractant protein 1 (MCP-1) in human saphenous vein endothelial cells. nih.gov In colon cancer cells, treatments that inhibit cell adhesion have been found to down-regulate the expression of fibrinogen chains. plos.org

Apoptosis Assays: These assays determine whether the peptide influences programmed cell death. In non-small cell lung cancer cells, the interaction between the fibrinogen γ chain and ICAM-1 is critical for preventing apoptosis. d-nb.info Disrupting this interaction leads to cancer cell death. d-nb.info

In Vivo Animal Models Utilizing Fibrinogen γ-Chain (117-133) Modifications

To understand the physiological relevance of the Fibrinogen γ-Chain (117-133) in a whole organism, researchers utilize genetically modified animal models.

Genetically Modified Organisms for Phenotypic Analysis

Mice with targeted deletions of the fibrinogen γ-chain gene (Fgg) are valuable tools for studying the in vivo functions of this protein and its specific domains.

Fibrinogen γ-Chain Knockout Mice: Mice with a homozygous deletion of the Fgg gene (Fg γ−/−) have undetectable levels of circulating fibrinogen and experience spontaneous neonatal bleeding. nih.govresearchgate.net Heterozygous mice (Fg γ+/−), which have a reduced level of circulating fibrinogen, are viable and provide a model to study the effects of hypofibrinogenemia. nih.govresearchgate.net In a model of traumatic brain injury, Fg γ+/− mice showed less cerebrovascular permeability and reduced neuroinflammation compared to wild-type mice, highlighting the role of the fibrinogen γ-chain in these pathological processes. nih.govresearchgate.net These studies allow for phenotypic analysis with the understanding that the interaction of fibrinogen with its receptor ICAM-1, which is mediated by the γ-chain sequence 117-133, is reduced. nih.gov

Pharmacological Models of Disease Induction

To investigate the in vivo relevance of the fibrinogen γ-chain (117-133) peptide, researchers utilize various pharmacological models that mimic human diseases. These models are instrumental in understanding the peptide's role in inflammatory processes and tissue injury.

Lipopolysaccharide (LPS)-induced Endotoxemia

LPS, a component of the outer membrane of Gram-negative bacteria, is widely used to induce a state of systemic inflammation known as endotoxemia. This model recapitulates many features of sepsis, including widespread inflammation and organ dysfunction. In studies using this model, administration of LPS to animals leads to a significant increase in the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in various tissues, including the heart. researchgate.net This upregulation of ICAM-1 is accompanied by an increase in perivascular fibrinogen deposition. niph.go.jp

Researchers have demonstrated that in endotoxemic rats, there is a profound decrease in cardiac contractile function. researchgate.net This cardiac dysfunction is linked to the interaction between fibrinogen and ICAM-1. Specifically, the 117-133 sequence of the fibrinogen γ-chain is identified as the active site responsible for binding to ICAM-1 and mediating these negative effects on cardiomyocyte contractility. researchgate.netnih.gov The use of a peptide that mimics the γ domain of fibrinogen has been shown to competitively inhibit ICAM-1-fibrinogen interactions, highlighting the specificity of this binding in inflammatory responses. ashpublications.orgnih.gov

Traumatic Brain Injury (TBI)

In the context of TBI, the blood-brain barrier (BBB) is often compromised, leading to the extravasation of blood components, including fibrinogen, into the brain parenchyma. nih.gov This deposition of fibrinogen is associated with neuroinflammation and neuronal degeneration. nih.gov Animal models of TBI, such as controlled cortical impact (CCI), are employed to study these pathological processes. nih.gov

Following TBI, there is an observed increase in cerebrovascular permeability and deposition of fibrinogen in the brain. nih.gov The fibrinogen γ-chain, through its interaction with ICAM-1, is implicated in these events. nih.govnih.gov Studies using transgenic mice with a deleted fibrinogen γ-chain have shown reduced cerebrovascular permeability and less neuronal damage after TBI, suggesting a critical role for this specific part of the fibrinogen molecule in the inflammatory cascade following brain injury. nih.gov The interaction between fibrinogen γ-chain (117-133) and ICAM-1 is a key mechanism contributing to the inflammatory response in the injured brain. nih.gov

Approaches for Assessing Biological Outcomes in Vivo

A variety of techniques are employed to evaluate the biological consequences of the fibrinogen γ-chain (117-133) interaction with its receptors in living organisms. These methods provide insights into the cellular and functional changes that occur.

Immunofluorescence

Immunofluorescence is a powerful technique used to visualize the localization of specific proteins within tissues. In studies of the fibrinogen γ-chain, immunofluorescence has been used to demonstrate the co-localization of fibrinogen and ICAM-1 in tissues such as the myocardium of rats with LPS-induced endotoxemia. researchgate.net This method allows researchers to observe the close proximity of these two molecules, providing visual evidence of their interaction at a cellular level. Furthermore, immunofluorescence can be used to track the deposition of fibrinogen in the brain following traumatic brain injury, revealing its accumulation around blood vessels and its association with neurons and astrocytes. nih.govfrontiersin.org Changes in the immunofluorescence of fibrinogen chains can also be quantified to assess the impact of various stimuli or genetic modifications. frontiersin.org

Functional Assessments

To understand the physiological impact of the fibrinogen γ-chain (117-133) interaction, researchers perform various functional assessments. In the context of cardiac function, isolated cardiomyocyte preparations are used to measure parameters like fractional shortening. researchgate.netnih.gov Studies have shown that incubation with fibrinogen, or specifically the γ-chain peptide (117-133), leads to a significant decrease in cardiomyocyte contractility. researchgate.netnih.gov This functional deficit can be prevented by pre-treating the cells with an ICAM-1 blocking antibody, confirming the role of the fibrinogen-ICAM-1 interaction in this process. researchgate.netnih.gov In models of TBI, functional outcomes such as short-term memory can be assessed to determine the neurological consequences of fibrinogen deposition and inflammation. nih.gov

Molecular and Cellular Tools for Fibrinogen γ-Chain (117-133) Research

To dissect the specific roles of the fibrinogen γ-chain and its interactions, researchers utilize a range of molecular and cellular tools to manipulate and study these processes with high precision.

Monoclonal Antibody-Mediated Inhibition of Fibrinogen γ-Chain (117-133) Interactions (e.g., Anti-ICAM-1 Blocking Antibodies)

Monoclonal antibodies that specifically block the interaction between the fibrinogen γ-chain (117-133) and its binding partners, such as ICAM-1, are crucial tools for elucidating the functional consequences of this interaction. researchgate.netnih.gov By using an anti-ICAM-1 blocking antibody, researchers can prevent fibrinogen from binding to ICAM-1 on the surface of cells like cardiomyocytes. researchgate.netnih.gov

In vitro studies have demonstrated that pre-treatment of cardiomyocytes with an ICAM-1 blocking antibody prevents the decrease in fractional shortening caused by fibrinogen. researchgate.net This directly implicates the fibrinogen-ICAM-1 interaction in mediating cardiac dysfunction. Similarly, these blocking antibodies can disrupt the adhesion of fibrinogen-coated beads to cardiomyocytes, further confirming the specificity of the interaction. niph.go.jp The development of monoclonal antibodies that specifically target the FGG-binding motif on ICAM-1 has shown promise in suppressing tumor cell survival in preclinical models, highlighting the therapeutic potential of this approach. d-nb.info

Development of Peptide-Coated Nanocarriers for Targeted Cellular Interactions

To leverage the specific binding properties of the fibrinogen γ-chain (117-133) for therapeutic or diagnostic purposes, researchers have developed peptide-coated nanocarriers. These nanocarriers are engineered to display the γ3 peptide, which corresponds to the amino acid sequence 117-133 of the fibrinogen γ-chain, on their surface. nih.govnih.gov This allows for targeted delivery of the nanocarriers to cells that express ICAM-1. nih.govnih.gov

Studies have shown that these γ3-coated nanocarriers can efficiently bind to both human and mouse ICAM-1. nih.govgenscript.com.cn This cross-species reactivity is crucial for translating findings from animal models to potential human applications. These nanocarriers have been shown to be effectively endocytosed by cells and trafficked to lysosomes. nih.gov This targeted delivery system holds promise for enzyme replacement therapies for lysosomal storage diseases, where delivering enzymes to the correct subcellular compartment is essential. nih.govgenscript.com The specificity of this targeting has been confirmed by showing that a scrambled peptide sequence does not result in the same level of cellular binding. nih.gov

Interactive Data Table: Research Findings on Fibrinogen γ-Chain (117-133)

| Methodology | Model/System | Key Finding | Reference |

| LPS-induced Endotoxemia | Rat | Decreased cardiac contractility mediated by Fibrinogen γ-Chain (117-133) interaction with ICAM-1. | researchgate.netnih.gov |

| Traumatic Brain Injury | Mouse | Fibrinogen γ-chain contributes to increased cerebrovascular permeability and neuroinflammation. | nih.govnih.gov |

| Immunofluorescence | Rat Myocardium | Co-localization of fibrinogen and ICAM-1. | researchgate.net |

| Functional Assessment | Isolated Cardiomyocytes | Fibrinogen γ-Chain (117-133) decreases cardiomyocyte fractional shortening. | researchgate.netnih.gov |

| siRNA Targeting FGG | Human Astrocytes | Significant reduction in fibrinogen γ-chain immunoreactivity. | frontiersin.org |

| Anti-ICAM-1 Blocking Antibody | Cardiomyocytes | Prevents fibrinogen-induced decrease in contractility. | researchgate.netnih.gov |

| Peptide-Coated Nanocarriers | Human/Mouse Cells | Efficient and specific targeting to ICAM-1 expressing cells. | nih.govnih.gov |

Future Research Trajectories and Potential Translational Avenues Research Oriented

Rational Design of Peptide Antagonists and Mimetics Targeting Fibrinogen γ-Chain (117-133) Interactions

The interaction between Fibrinogen γ-Chain (117-133) and ICAM-1 represents a promising target for the development of novel therapeutics. nih.govpeptide.com The rational design of peptide antagonists and mimetics aims to specifically block this interaction, thereby mitigating its downstream pathological effects.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Elucidating the precise amino acid residues within the 117-133 sequence that are crucial for ICAM-1 binding. This knowledge is fundamental for designing smaller, more potent, and stable peptide mimetics.

Computational Modeling and Docking Studies: Utilizing in silico approaches to predict the binding modes of designed antagonists to ICAM-1. haematologica.org This can accelerate the identification of lead compounds with optimal binding affinity and specificity.

Peptide Library Screening: Employing high-throughput screening of peptide libraries to identify novel peptide sequences that can effectively compete with Fibrinogen γ-Chain (117-133) for ICAM-1 binding.

Development of Peptidomimetics: Engineering non-peptide molecules that mimic the structure and function of the Fibrinogen γ-Chain (117-133) binding motif. dokumen.pub These peptidomimetics may offer advantages in terms of oral bioavailability and resistance to proteolytic degradation.

The development of such antagonists could offer a targeted approach to treating conditions where the Fibrinogen-ICAM-1 axis plays a significant role, such as in cardiovascular diseases and neuroinflammatory disorders. therinibio.comnih.gov

Elucidation of Novel Signaling Pathways and Downstream Effectors Mediated by Fibrinogen γ-Chain (117-133)

While the interaction with ICAM-1 is established, the complete downstream signaling cascade initiated by the binding of Fibrinogen γ-Chain (117-133) is not fully understood. Future investigations are needed to map out these pathways in various cell types.

Key research directions include:

Phosphoproteomics and Kinase Assays: Identifying the specific kinases and phosphatases that are activated or inhibited upon the binding of Fibrinogen γ-Chain (117-133) to ICAM-1. In endothelial cells, this interaction is known to lead to cytoskeleton-dependent ERK1/2 phosphorylation. nih.govresearchgate.net

Gene Expression Profiling: Using techniques like RNA sequencing to identify genes that are differentially expressed following cellular exposure to the Fibrinogen γ-Chain (117-133) peptide. This can reveal novel downstream effector molecules and pathways.

Investigating Cross-talk with Other Receptors: Exploring the potential for the Fibrinogen γ-Chain (117-133)-ICAM-1 interaction to modulate the activity of other cell surface receptors and signaling pathways.

Cell-Specific Signaling: Characterizing the unique signaling pathways activated by this peptide in different cell types, such as cardiomyocytes, endothelial cells, and immune cells, to understand its diverse physiological effects. nih.govresearchgate.net For instance, in cardiomyocytes, this interaction leads to a decrease in contractility. researchgate.netd-nb.info

A deeper understanding of these signaling networks will be crucial for identifying new therapeutic targets and for predicting the potential on- and off-target effects of modulating Fibrinogen γ-Chain (117-133) activity.

Investigation of Fibrinogen γ-Chain (117-133) and its Related Biomarkers in Preclinical Disease Models

The involvement of Fibrinogen γ-Chain (117-133) in pathological processes makes it and its related molecules potential biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic responses. nih.gov Preclinical disease models are essential for validating these biomarkers.

Future research should focus on:

Systemic Inflammation Models: In animal models of systemic inflammation induced by endotoxins, there is an increase in intracardiac ICAM-1 and perivascular fibrinogen, associated with depressed cardiac function. nih.govresearchgate.net Further studies can quantify circulating levels of the γ-chain peptide or its fragments in these models.

Cardiovascular Disease Models: Investigating the levels and localization of Fibrinogen γ-Chain (117-133) in preclinical models of myocardial infarction, heart failure, and hypertension, where inflammation and endothelial dysfunction are key features. nih.govresearchgate.net

Neuroinflammatory and Neurodegenerative Disease Models: In models of traumatic brain injury (TBI) and multiple sclerosis (MS), where blood-brain barrier disruption leads to fibrinogen leakage into the central nervous system, this peptide may play a role in neuroinflammation. therinibio.comnsf.gov Studies using transgenic mice with a deleted Fg γ chain have shown reduced cerebrovascular permeability and inflammation after TBI. mdpi.comnih.gov

Chronic Obstructive Pulmonary Disease (COPD): Research has indicated that the Fibrinogen gamma chain (FGG) is highly expressed in the lungs of COPD patients and may serve as a biomarker for the disease. amegroups.org

Renal Disease: Fibrinogen γ-Chain (FGG) has been identified as a potential urinary biomarker for renal interstitial fibrosis in IgA nephropathy. springermedizin.de

The following table summarizes key findings from preclinical models involving the Fibrinogen γ-Chain.

| Preclinical Model | Key Findings | Potential Biomarkers |

| Systemic Inflammation (Endotoxin-injected rats) | Decreased cardiac contractility, increased intracardiac ICAM-1 and fibrinogen. nih.govresearchgate.net | Circulating Fibrinogen γ-Chain fragments |

| Traumatic Brain Injury (TBI) (Fg γ+/- mice) | Reduced cerebrovascular permeability, less astrocyte activation, and reduced neuronal inflammation. mdpi.comnih.gov | Fibrinogen γ-Chain levels in cerebrospinal fluid or plasma |

| Chronic Obstructive Pulmonary Disease (CS-exposed mice) | Elevated FGG protein levels in the lungs. amegroups.org | Lung tissue or bronchoalveolar lavage fluid FGG levels |

| IgA Nephropathy | Urinary Fibrinogen γ-Chain to creatinine (B1669602) ratio (uFGG/Cr) increases with the extent of renal fibrosis. springermedizin.de | Urinary FGG/Cr ratio |

Preclinical Exploration of Therapeutic Interventions Modulating Fibrinogen γ-Chain (117-133) Function for Disease Modulation

Building upon the development of antagonists and a deeper understanding of its pathological roles, the next logical step is the preclinical testing of therapeutic strategies that modulate the function of Fibrinogen γ-Chain (117-133).

Future preclinical research will likely involve:

Testing Peptide Antagonists in Disease Models: Administering rationally designed peptide antagonists of the Fibrinogen γ-Chain (117-133)-ICAM-1 interaction in animal models of cardiovascular and neuroinflammatory diseases to assess their therapeutic efficacy. researchgate.net

Antibody-Based Therapies: Developing and testing monoclonal antibodies that specifically target the 117-133 region of the Fibrinogen γ-Chain to block its interaction with ICAM-1. An ICAM-1 blocking antibody has been shown to prevent the fibrinogen-induced decrease in cardiomyocyte contractility. researchgate.netd-nb.info

Gene Therapy Approaches: Exploring the use of techniques like antisense oligonucleotides to modulate the expression of the Fibrinogen gamma chain in specific tissues, although this would be a less targeted approach than blocking a specific peptide interaction. nih.gov

Combination Therapies: Investigating the synergistic effects of combining Fibrinogen γ-Chain (117-133) modulating therapies with other existing treatments for the targeted diseases.